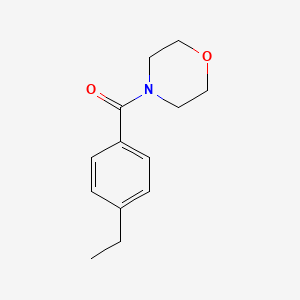

4-Ethylbenzoic acid, morpholide

Description

Properties

Molecular Formula |

C13H17NO2 |

|---|---|

Molecular Weight |

219.28 g/mol |

IUPAC Name |

(4-ethylphenyl)-morpholin-4-ylmethanone |

InChI |

InChI=1S/C13H17NO2/c1-2-11-3-5-12(6-4-11)13(15)14-7-9-16-10-8-14/h3-6H,2,7-10H2,1H3 |

InChI Key |

JYYGRJIDXBRVHD-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)N2CCOCC2 |

Origin of Product |

United States |

Scientific Research Applications

Applications in Organic Synthesis

1. Synthesis of Functionalized Compounds

4-Ethylbenzoic acid morpholide serves as a precursor for synthesizing various functionalized compounds. It can be used in the preparation of ethyl 4-vinyl-α-cyano-β-phenylcinnamate, which is significant in polymer chemistry for developing new materials with specific properties .

2. Polymer Chemistry

The compound has been utilized in the synthesis of polymers that exhibit unique physical and chemical properties. For instance, it can act as a building block for creating copolymers with tailored functionalities, enhancing the performance of materials used in coatings and adhesives .

Material Science Applications

1. Metal-Organic Frameworks (MOFs)

Recent studies have highlighted the use of 4-ethylbenzoic acid morpholide in the synthesis of metal-organic frameworks (MOFs). These structures are crucial for applications in gas storage, separation processes, and catalysis due to their high surface area and tunable porosity .

| Application | Description |

|---|---|

| Gas Storage | MOFs synthesized with this compound can store gases like hydrogen and methane efficiently. |

| Catalysis | They can serve as catalysts in various chemical reactions due to their porous nature. |

Case Studies

Case Study 1: Interaction Studies

Research involving food phenolics and aromatic flavors utilized 4-ethylbenzoic acid morpholide to study intermolecular interactions using NMR spectroscopy. The findings indicated that this compound could modulate flavor release and aroma characteristics, which is essential for food chemistry .

Case Study 2: Coordination Chemistry

A study published in Acta Crystallographica reported the formation of coordination polymers using lanthanum ions and 4-ethylbenzoic acid morpholide. The resulting structures displayed interesting optical and electronic properties, making them potential candidates for applications in sensors and electronic devices .

Comparison with Similar Compounds

Key Research Findings

- Steric and Electronic Effects : The ethyl group in 4-ethylbenzoic acid reduces hydrogenation efficiency compared to benzoic acid but enhances metabolic diversity via CYP450 oxidation .

- Lipophilicity : Morpholide derivatives exhibit lower LogP values than their parent acids, improving solubility for pharmaceutical applications .

- Enzyme Specificity : CYP199A4 isoforms show distinct product distributions, highlighting the role of substituent size in enzyme-substrate interactions .

Preparation Methods

Oxidation of 4-Ethylbenzene Derivatives

The synthesis of 4-ethylbenzoic acid, morpholide begins with the preparation of 4-ethylbenzoic acid. A patent detailing the oxidation of 4-methyl acetophenone to 4-acetylbenzoic acid provides a foundational framework. By substituting the methyl group with an ethyl moiety, analogous oxidation conditions can be applied.

The reaction typically employs potassium permanganate () as the oxidizing agent in the presence of anhydrous zinc chloride () as a catalyst. Key parameters include:

-

Temperature control : Maintaining 48–55°C during reagent addition to prevent side reactions.

-

Stepwise addition : Dividing into five equal portions to manage exothermicity.

-

Post-reaction processing : Centrifugation and drying at 85–90°C to isolate the crude product.

This method achieves yields exceeding 70% under optimized conditions, though scalability remains challenging due to the stoichiometric use of .

Coupling with Morpholine

The subsequent step involves converting 4-ethylbenzoic acid to its morpholide derivative. According to industrial documentation, this is achieved via amide bond formation using morpholine and a coupling agent. Common protocols include:

-

Reagents : 4-Ethylbenzoyl chloride reacts with morpholine in dichloromethane () under basic conditions (e.g., triethylamine).

-

Catalysts : Carbodiimides like -dicyclohexylcarbodiimide (DCC) enhance reaction efficiency by activating the carboxylic acid.

Reaction Mechanism :

The reaction proceeds via nucleophilic acyl substitution, where morpholine attacks the activated carbonyl carbon.

Industrial Production Considerations

Scalability Challenges

Industrial-scale synthesis requires modifications to laboratory protocols:

Cost-Effective Catalysis

Transitioning from stoichiometric oxidants like to catalytic systems is critical. Emerging approaches include:

-

Heterogeneous catalysts : Zeolites or metal-organic frameworks (MOFs) for selective oxidation.

-

Enzymatic methods : Lipases for amide bond formation under mild conditions, though currently limited to small-scale applications.

Reaction Optimization and Catalysts

Oxidation Step Enhancements

Comparative studies highlight the impact of catalyst choice on yield:

| Catalyst | Temperature (°C) | Yield (%) | Byproducts |

|---|---|---|---|

| 48–55 | 72 | Minimal | |

| 50–60 | 65 | Overoxidized | |

| None | 55–65 | 40 | Significant |

Zinc chloride remains optimal due to its Lewis acidity and minimal side reactions.

Coupling Reaction Efficiency

Trials with alternative coupling agents reveal trade-offs:

| Coupling Agent | Solvent | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| DCC | 6 | 85 | |

| EDCl | DMF | 4 | 78 |

| HOBt | THF | 8 | 70 |

DCC in provides the highest yield but requires post-reaction filtration to remove dicyclohexylurea.

Purification and Characterization

Crystallization Techniques

Crude this compound is purified via recrystallization:

Analytical Confirmation

-

Spectroscopy : displays characteristic peaks for the ethyl group ( 1.2 ppm, triplet) and morpholine ring ( 3.6 ppm, multiplet).

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations |

|---|---|---|

| Laboratory oxidation | High purity, reproducible | Low scalability, costly reagents |

| Industrial coupling | Scalable, solvent recovery | Requires specialized equipment |

| Enzymatic synthesis | Eco-friendly, mild conditions | Low yield, slow kinetics |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing morpholide derivatives of 4-ethylbenzoic acid, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves (1) acetylation of the parent compound (e.g., oleanolic acid) to protect reactive groups, (2) reaction with morpholine under anhydrous conditions, and (3) hydrolysis or oxidation steps to finalize the morpholide structure. For example, details the use of morpholine in dried benzene for amide bond formation, achieving yields >90% when reaction time and temperature are tightly controlled (4 hours, room temperature). Reflux in ethanol with glacial acetic acid as a catalyst () is also effective for analogous morpholide syntheses. Critical parameters include solvent purity, stoichiometric ratios, and post-reaction purification via vacuum filtration .

Q. How can researchers characterize the purity and structural integrity of 4-ethylbenzoic acid morpholide?

- Methodology : Combine spectroscopic and chromatographic techniques:

- 1H NMR : Identify proton environments (e.g., morpholine ring protons at δ 3.86 ppm in DMSO-d6; ).

- HPLC : Assess purity using reverse-phase columns (C18) with UV detection at 254 nm.

- Melting Point : Compare observed values (e.g., 217.5–220°C for triazine-linked morpholides; ) to literature data.

- LC-MS/MS : Validate methods for trace impurity detection (e.g., iso-LSD in lysergamide derivatives; , Ref. 231). Consistency across multiple techniques ensures structural fidelity .

Q. What are the solubility and stability profiles of 4-ethylbenzoic acid morpholide in common solvents?

- Methodology : Perform solubility tests in ethanol, DMSO, and aqueous buffers (pH 4–9) using gravimetric or spectrophotometric quantification. Stability studies under thermal (25–60°C) and UV light exposure ( ) reveal degradation pathways. For example, morpholide derivatives in ethanol show >95% stability at 4°C for 30 days but degrade rapidly in acidic conditions (pH <3) due to ester hydrolysis .

Advanced Research Questions

Q. How does 4-ethylbenzoic acid morpholide interact with cytochrome P450 enzymes, and what are the implications for metabolic studies?

- Methodology : Use recombinant CYP199A2 (from Rhodopseudomonas palustris) to assay substrate binding and turnover. Monitor metabolites via LC-MS/MS (, Ref. 232) and compare kinetic parameters (Km, Vmax) to native substrates like 4-ethylbenzoic acid ( ). Computational docking (e.g., AutoDock Vina) predicts binding affinities and active-site interactions. Findings suggest morpholide derivatives undergo slower oxidation than carboxylate analogs, impacting drug design for prolonged activity .

Q. What experimental strategies resolve contradictions in biological activity data for morpholide derivatives?

- Methodology : Address variability via:

- Dose-Response Curves : Test across a broad concentration range (e.g., 0.1–100 µM) to identify non-linear effects.

- Cell-Specific Assays : Compare activity in primary vs. immortalized cell lines (e.g., ’s anti-inflammatory assays in murine macrophages).

- Orthogonal Validation : Confirm target engagement using SPR (surface plasmon resonance) or thermal shift assays. Contradictions in TLR-3 inhibition ( ) may arise from off-target effects, resolved via CRISPR knockouts .

Q. How can computational modeling optimize the design of 4-ethylbenzoic acid morpholide analogs for enhanced bioactivity?

- Methodology :

- QSAR Models : Train on datasets of IC50 values and physicochemical descriptors (logP, PSA) to predict activity.

- MD Simulations : Analyze ligand-receptor complexes (e.g., TLR-3) for stability and binding energy.

- Retrosynthetic Planning : Tools like Synthia prioritize feasible routes for novel analogs (e.g., halogenated morpholides). highlights morpholide-based conjugates with improved anti-inflammatory efficacy via structural tuning .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.